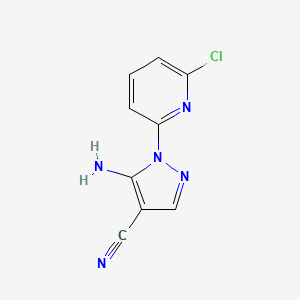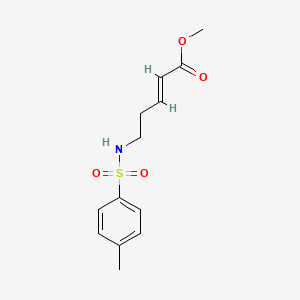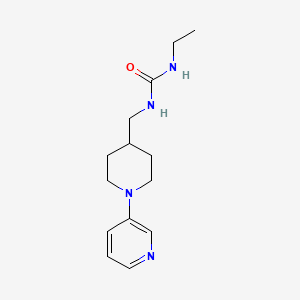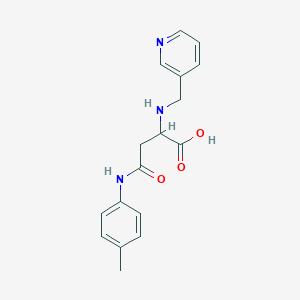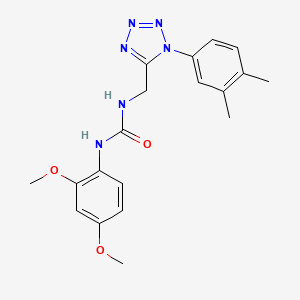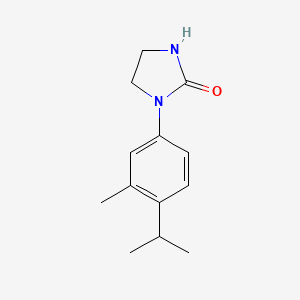
1-(4-isopropyl-3-methylphenyl)tetrahydro-2H-imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-isopropyl-3-methylphenyl)tetrahydro-2H-imidazol-2-one is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Immune System Activation
1-(4-isopropyl-3-methylphenyl)tetrahydro-2H-imidazol-2-one, due to its structural resemblance with certain imidazoquinolinamines like imiquimod, might share similar immunomodulatory functions. Imiquimod activates the immune system by inducing cytokines such as interferon-alpha and interleukins, leading to immunoregulatory, antiviral, antiproliferative, and antitumor activities. This makes such compounds promising for treating various cutaneous diseases including genital warts, basal cell carcinoma, and psoriasis through topical applications. The mechanism relies on local stimulation and secretion of cytokines, highlighting its potential as a topical agent for skin disorders without inherent antiviral or antiproliferative activity in vitro (T. Syed, 2001).
Chemical and Biological Properties of Imidazole Derivatives
The synthesis and transformation of imidazole derivatives, including this compound, involve various chemical methods leading to compounds with significant chemical and biological properties. These properties are explored for their insecticidal, anti-blastic, sugar-lowering, and antihypertensive activities. The chemical versatility of imidazole derivatives allows for the development of molecules with diverse biological functions, making them valuable in pharmaceutical applications (E. Abdurakhmanova et al., 2018).
Pharmaceutical Development Potential
Thymol, chemically related to the imidazole scaffold, exemplifies the therapeutic potential of such compounds. With anti-inflammatory, antioxidant, and antihyperlipidemic effects, thymol serves as a model for developing pharmaceutical agents based on imidazole chemistry. The molecular mechanisms of thymol suggest that derivatives of imidazole, including this compound, may offer similar broad-spectrum therapeutic benefits against cardiovascular, neurological, and metabolic diseases (M. F. Nagoor Meeran et al., 2017).
Metal-Organic Frameworks and Nanofibers
The structural framework of imidazolate-based compounds, such as zeolite imidazolate frameworks (ZIFs), showcases their utility in material science, particularly in the synthesis of nanofibers through electrospinning. These materials possess unique physicochemical properties useful in various applications, including gas storage, separation, and catalysis. The incorporation of imidazolate and its derivatives into one-dimensional fibrous materials opens new research avenues in the development of advanced functional materials (S. S. Sankar et al., 2019).
Propriétés
IUPAC Name |
1-(3-methyl-4-propan-2-ylphenyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9(2)12-5-4-11(8-10(12)3)15-7-6-14-13(15)16/h4-5,8-9H,6-7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAPXGBYQLLWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCNC2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-(dimethylamino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B2562324.png)
![(1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2562325.png)
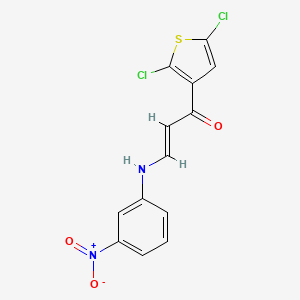
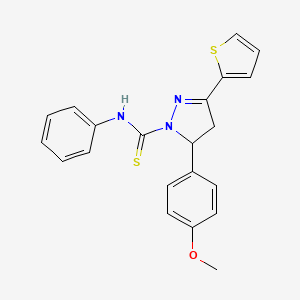
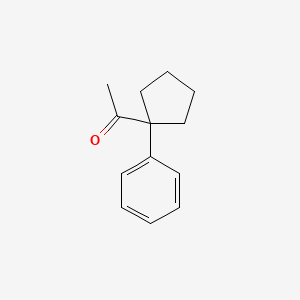

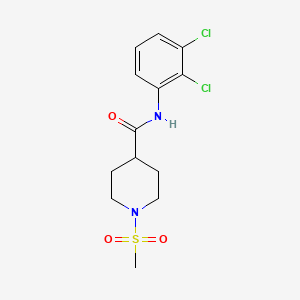
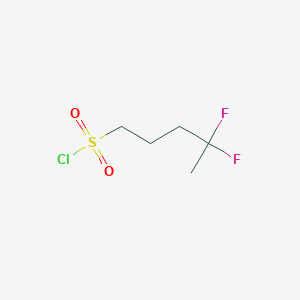
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2562333.png)
